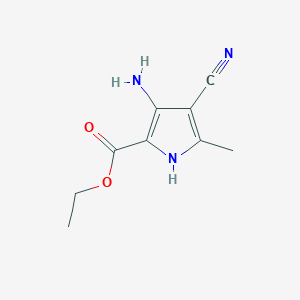

Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-3-14-9(13)8-7(11)6(4-10)5(2)12-8/h12H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEYZIPJHWUTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666443 | |

| Record name | Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74455-30-4 | |

| Record name | Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Key Heterocyclic Scaffold

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the pyrrole nucleus stands out as a privileged scaffold, prized for its versatile reactivity and its presence in numerous biologically active molecules, from blockbuster drugs to natural products.[1][2][3] This guide focuses on a specific, highly functionalized derivative: This compound .

The strategic placement of amino, cyano, ester, and methyl groups on the pyrrole ring makes this compound a valuable intermediate and a potential pharmacophore in its own right. The amino and cyano groups, in particular, offer reactive handles for synthetic elaboration, allowing chemists to build molecular complexity and explore structure-activity relationships (SAR).[4][5] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the core physicochemical properties that govern the behavior, analysis, and potential application of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and provide field-proven protocols for property determination.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | [6][7] |

| CAS Number | 74455-30-4 | [6] |

| Molecular Formula | C₉H₁₁N₃O₂ | [6] |

| Molecular Weight | 193.20 g/mol | [6][8] |

The molecule's architecture, featuring a densely substituted five-membered pyrrole ring, is depicted below. This structure dictates its chemical reactivity, potential for intermolecular interactions, and overall physicochemical profile.

Core Physicochemical Properties

The therapeutic potential of any compound is intimately linked to its physicochemical properties. These parameters govern everything from solubility and membrane permeability to formulation and stability.

| Property | Value / Description | Significance in Drug Development |

| Physical State | Solid at room temperature. | Impacts handling, formulation (e.g., for tablets vs. solutions), and storage. |

| Melting Point | Not reported; must be determined experimentally. | A sharp melting point is a key indicator of purity. A depressed and broad range suggests impurities.[9] |

| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents like DMSO and alcohols, with limited aqueous solubility. | Critical for bioavailability. Poor aqueous solubility is a major hurdle in drug development, affecting absorption and requiring formulation strategies.[10][11] |

| pKa | Not reported; must be determined. Expected ionizable centers are the pyrrole N-H and the 3-amino group. | Determines the charge state of the molecule at physiological pH (approx. 7.4), which influences solubility, receptor binding, and membrane transport. |

| LogP | Not reported; must be determined. | The octanol-water partition coefficient (LogP) is a measure of lipophilicity, which is crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. |

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound. The expected spectral data for this compound are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Ethyl Group: A triplet (3H) around δ 1.2-1.4 ppm for the -CH₃ group and a quartet (2H) around δ 4.1-4.3 ppm for the -OCH₂- group.

-

Methyl Group: A sharp singlet (3H) for the C5-CH₃ group, likely in the δ 2.2-2.5 ppm region.

-

Amino Group: A broad singlet (2H) for the C3-NH₂ protons. Its chemical shift can vary significantly depending on solvent and concentration.

-

Pyrrole NH: A broad singlet (1H) for the pyrrole N-H proton, typically found at a higher chemical shift (δ > 8.0 ppm).

-

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.

-

Carbonyl Carbon: A signal in the δ 160-170 ppm region for the ester C=O.

-

Cyano Carbon: A signal around δ 115-120 ppm for the -C≡N group.

-

Pyrrole Ring Carbons: Four distinct signals in the aromatic/heteroaromatic region (approx. δ 100-150 ppm).

-

Aliphatic Carbons: Signals for the ethyl group carbons (-OCH₂- around δ 60 ppm; -CH₃ around δ 14 ppm) and the methyl group carbon (C5-CH₃ around δ 10-15 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region for the primary amine (-NH₂), and a broader band for the pyrrole N-H.

-

C≡N Stretching: A sharp, intense absorption band around 2200-2260 cm⁻¹ characteristic of the nitrile group.

-

C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.

-

C-H Stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl and ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns of a molecule. For this compound, the high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M+H]⁺) at m/z 194.0924, corresponding to the protonated molecular formula C₉H₁₂N₃O₂⁺.

Field-Proven Experimental Protocols

The following protocols describe standard, reliable methods for determining the key physicochemical properties discussed. The causality behind the steps is explained to ensure robust and reproducible results.

Protocol 1: Melting Point Determination via the Capillary Method

Expertise & Trustworthiness: This is the most common and reliable method for determining the melting point of a crystalline solid.[12] The principle relies on slow, controlled heating of a small sample packed in a capillary tube, allowing for precise observation of the temperature range over which the solid-to-liquid phase transition occurs.[9] A narrow range (< 2 °C) is indicative of high purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A mortar and pestle can be used to grind the crystals.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of solid (2-3 mm high) should enter the tube.

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement.

-

Accurate Determination: Prepare a new sample and heat the block quickly to about 20 °C below the approximate melting point.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute. A slow rate is critical for an accurate reading.

-

Observation & Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁–T₂.

Protocol 2: Thermodynamic Solubility via the Shake-Flask Method

Expertise & Trustworthiness: The shake-flask method is the "gold standard" for determining thermodynamic (or equilibrium) solubility.[10] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing the most clinically relevant solubility value. The key is allowing sufficient time for equilibrium to be reached.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial. "Excess" means that solid material should still be visible after equilibrium is reached.

-

Equilibration: Place the vial in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the suspension for a prolonged period (typically 24-72 hours) to ensure equilibrium is fully established.

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed for a short period to let the undissolved solid settle.

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid material. Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Dilution: Dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

-

Quantification: Determine the concentration of the compound in the diluted filtrate using a validated analytical method, such as UV-Visible Spectroscopy (see Protocol 3) or HPLC.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Protocol 3: UV-Visible Spectroscopy for Concentration Analysis

Expertise & Trustworthiness: UV-Visible spectroscopy is a rapid and reliable method for quantifying compounds that contain a chromophore (a light-absorbing group), which this pyrrole derivative does.[13][14] The method is based on the Beer-Lambert Law, which states that absorbance is directly proportional to concentration.[13][15] A calibration curve built from standards of known concentration ensures accuracy.

Methodology:

-

Determine λ_max: Prepare a dilute solution of the compound in the chosen solvent. Scan the solution in a UV-Vis spectrophotometer (typically from 200-400 nm) to find the wavelength of maximum absorbance (λ_max). All subsequent measurements should be made at this wavelength for maximum sensitivity.

-

Prepare Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of solvent to create a stock solution of known concentration.

-

Prepare Standard Solutions: Perform a series of serial dilutions of the stock solution to create at least five standard solutions of decreasing, known concentrations.

-

Measure Absorbance: Measure the absorbance of the solvent (as a blank) and each of the standard solutions at λ_max.

-

Generate Calibration Curve: Plot a graph of Absorbance vs. Concentration for the standard solutions. Perform a linear regression on the data. The curve should be linear with a correlation coefficient (R²) > 0.99.

-

Measure Unknown Sample: Measure the absorbance of the unknown sample (e.g., the filtrate from Protocol 2) at λ_max.

-

Calculate Concentration: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the unknown sample.

Protocol 4: Sample Preparation for NMR Spectroscopy

Expertise & Trustworthiness: The quality of an NMR spectrum is profoundly dependent on the quality of the sample.[16] Proper sample preparation is essential to achieve high resolution and avoid artifacts that can obscure important structural information. This involves using the correct amount of material, choosing an appropriate deuterated solvent, and ensuring the final solution is free of particulate matter.[17][18]

Methodology:

-

Weigh Sample: For a standard ¹H NMR spectrum, weigh 5-25 mg of the compound. For a ¹³C NMR spectrum, a higher concentration is needed, typically 50-100 mg.[17][19]

-

Choose Solvent: Select a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃). The deuterium signal is used by the spectrometer to "lock" the magnetic field.[16]

-

Dissolve Sample: Place the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[17][20] Gently vortex or warm the vial if necessary to ensure complete dissolution.

-

Filter Solution: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[16] Do not use cotton wool, as it can leach impurities.

-

Cap and Label: Cap the NMR tube securely and label it clearly.

-

Insert into Spectrometer: Follow the instrument-specific instructions for inserting the sample into the NMR spectrometer.

Chemical Reactivity, Stability, and Safety

-

Reactivity: The electron-rich pyrrole ring, activated by the amino group, is susceptible to electrophilic substitution. The primary amino group itself is nucleophilic and can react with various electrophiles, making it a key site for derivatization. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine under appropriate conditions.

-

Stability: Like many complex organic molecules, this compound should be stored in a cool, dry, dark place to prevent degradation. It may be sensitive to strong acids, bases, and oxidizing agents.

-

Safety and Handling: As a cyano-containing compound, this chemical should be handled with care in a well-ventilated fume hood.[21] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.[22][23][24] Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. Always consult the full Material Safety Data Sheet (MSDS) before handling.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in pharmaceutical research. Its physicochemical properties—particularly its solubility, pKa, and lipophilicity—will be the ultimate determinants of its utility in a drug development context. This guide has provided a framework for understanding and evaluating these critical parameters, offering both the theoretical background and the practical, validated protocols necessary for its comprehensive characterization. A thorough investigation using the methods described herein will empower researchers to unlock the full potential of this versatile scaffold.

References

- 1. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

- 7. This compound - Quantum Engineering, Lda [quantumgroup.co.mz]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. researchgate.net [researchgate.net]

- 11. lifechemicals.com [lifechemicals.com]

- 12. westlab.com [westlab.com]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. organomation.com [organomation.com]

- 19. scribd.com [scribd.com]

- 20. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 21. 3-CYANOPYRROLE - Safety Data Sheet [chemicalbook.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. aksci.com [aksci.com]

- 24. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

This guide provides a comprehensive overview of a viable and efficient synthetic pathway for Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole of significant interest to researchers and professionals in drug development and materials science. The pyrrole scaffold is a ubiquitous motif in biologically active compounds and functional materials.[1][2] This document is structured to deliver not only a step-by-step protocol but also the underlying chemical principles and experimental rationale, ensuring both reproducibility and a deeper understanding of the synthesis.

Strategic Approach to the Synthesis of a Polysubstituted Pyrrole

The synthesis of highly functionalized pyrroles such as this compound necessitates a strategic approach that allows for the controlled introduction of multiple substituents onto the pyrrole core. A convergent synthesis strategy is often preferred for its efficiency and modularity. The pathway detailed herein is a multi-component reaction that leverages the principles of condensation and cyclization reactions, starting from readily available precursors.

The proposed synthesis is a variation of the Thorpe-Ziegler reaction, a powerful method for the formation of C-C bonds and subsequent intramolecular cyclization of dinitriles to form cyclic enamines.[3][4][5][6] This approach is particularly well-suited for the construction of the target pyrrole ring, which bears both electron-donating (amino) and electron-withdrawing (cyano and carboxylate) groups.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a one-pot, three-component reaction involving ethyl acetoacetate, malononitrile, and sulfur, followed by an intramolecular cyclization. A more controlled and often higher-yielding approach involves a stepwise synthesis, which will be the focus of this guide. The key steps are:

-

Knoevenagel Condensation: Reaction of ethyl 2-cyanoacetate with acetone to form an α,β-unsaturated nitrile.

-

Michael Addition: Addition of a second equivalent of a nitrile-stabilized carbanion to the α,β-unsaturated nitrile.

-

Thorpe-Ziegler Cyclization: Intramolecular cyclization of the resulting dinitrile intermediate to form the pyrrole ring.

A plausible and efficient pathway involves the reaction between ethyl 2-cyano-3-oxobutanoate and 2-aminoprop-1-ene-1,1,3-tricarbonitrile. This approach offers a direct route to the desired polysubstituted pyrrole.

Visualization of the Synthesis Pathway

The following diagram illustrates the proposed synthetic route.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| Ethyl 2-cyano-3-oxobutanoate | 65193-87-5 | C7H9NO3 | Starting material.[7][8][9][10][11] |

| 2-aminoprop-1-ene-1,1,3-tricarbonitrile | 868-54-2 | C6H4N4 | Also known as malononitrile dimer.[12][13][14][15] |

| Piperidine | 110-89-4 | C5H11N | Basic catalyst. |

| Ethanol | 64-17-5 | C2H5OH | Solvent. |

| Hydrochloric acid (HCl) | 7647-01-0 | HCl | For acidification. |

| Diethyl ether | 60-29-7 | C4H10O | For extraction. |

| Anhydrous sodium sulfate | 7757-82-6 | Na2SO4 | Drying agent. |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-oxobutanoate (0.1 mol) in 100 mL of absolute ethanol.

-

Addition of Reactant: To this solution, add 2-aminoprop-1-ene-1,1,3-tricarbonitrile (0.1 mol).

-

Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.5 mL) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. A precipitate may form.

-

Isolation: Filter the solid product and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mechanistic Insights

The formation of the pyrrole ring proceeds through a cascade of reactions initiated by a base-catalyzed condensation.

Proposed Reaction Mechanism

Caption: Key steps in the proposed reaction mechanism.

The reaction is initiated by a Michael addition of the enamine tautomer of 2-aminoprop-1-ene-1,1,3-tricarbonitrile to the activated double bond of an intermediate formed from ethyl 2-cyano-3-oxobutanoate. This is followed by an intramolecular Thorpe-Ziegler type cyclization, where a nitrile-stabilized carbanion attacks another nitrile group within the same molecule.[3][4] The resulting cyclic imine then undergoes tautomerization to yield the stable, aromatic pyrrole ring. The base catalyst, piperidine, facilitates the deprotonation steps required for both the Michael addition and the cyclization.

Conclusion and Future Perspectives

The described synthetic pathway offers a reliable and efficient method for the preparation of this compound. The use of readily available starting materials and straightforward reaction conditions makes this protocol amenable to both academic research and larger-scale production. The versatility of substituted pyrroles in various applications continues to drive the development of novel synthetic methodologies.[1][2][16][17][18] Future work could focus on the optimization of reaction conditions, such as exploring different catalysts and solvent systems, to further improve yields and reduce reaction times. Additionally, the derivatization of the synthesized pyrrole could lead to the discovery of new compounds with enhanced biological or material properties.

References

- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancements in Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. ODM 2-Cyanoethyl 3-oxobutanoate(CAS NO.:65193-87-5 Finerenone intermediat Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 8. 2-Cyanoethyl 3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. 2-Cyanoethyl 3-oxobutanoate/65193-87-5 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 11. CAS 65193-87-5: 2-cyanoethyl 3-oxobutanoate | CymitQuimica [cymitquimica.com]

- 12. Buy 2-aminoprop-1-ene-1,1,3-tricarbonitrile | 868-54-2 [smolecule.com]

- 13. 2-AMINO-1-PROPENE-1,1,3-TRICARBONITRILE | 868-54-2 [chemicalbook.com]

- 14. Page loading... [guidechem.com]

- 15. lookchem.com [lookchem.com]

- 16. Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

CAS Number: 74455-30-4

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, a detailed synthesis protocol, and its significant applications in the synthesis of bioactive molecules.

Introduction: The Significance of a Polysubstituted Pyrrole

This compound is a highly functionalized pyrrole derivative. The pyrrole ring is a fundamental scaffold in a vast array of natural products and pharmacologically active compounds.[1][2] The unique arrangement of its substituents—an amino group, a cyano group, a methyl group, and an ethyl carboxylate—makes it a versatile precursor for the synthesis of more complex heterocyclic systems. Specifically, the ortho-amino-cyano functionality is a well-established synthon for the construction of fused pyrimidine rings, leading to the formation of pyrrolo[2,3-d]pyrimidines. This latter scaffold is the core of numerous kinase inhibitors and other therapeutic agents, highlighting the importance of the title compound as a strategic intermediate in medicinal chemistry.[3][4][5]

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and further research. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 74455-30-4 | [6] |

| Molecular Formula | C₉H₁₁N₃O₂ | [6] |

| Molecular Weight | 193.20 g/mol | [6] |

| Appearance | Off-white to light yellow crystalline powder | Inferred from typical appearance of similar compounds |

| Melting Point | Not explicitly found in search results | |

| Boiling Point | Not explicitly found in search results | |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from structure and general knowledge |

Synthesis Protocol: A Mechanistic Approach

The synthesis of polysubstituted pyrroles can be achieved through various strategies. A plausible and efficient method for the preparation of this compound is a variation of the Hantzsch pyrrole synthesis, which involves the condensation of a β-ketoester, an α-aminonitrile, and a source of ammonia.[1][7] This one-pot, multi-component reaction is favored for its atom economy and operational simplicity.

Underlying Principles of the Synthesis

The chosen synthetic route leverages the reactivity of readily available starting materials to construct the pyrrole ring in a controlled manner. The key steps involve:

-

Knoevenagel Condensation: The initial reaction between a β-ketoester and an α-aminonitrile to form a key intermediate.

-

Michael Addition: A subsequent intramolecular addition to form the five-membered ring.

-

Tautomerization and Aromatization: The final steps to yield the stable aromatic pyrrole ring.

Detailed Experimental Protocol

Reaction: Condensation of ethyl 2-cyano-3-oxobutanoate with 2-aminopropanenitrile in the presence of a base.

Reagents:

-

Ethyl 2-cyano-3-oxobutanoate

-

2-Aminopropanenitrile

-

Piperidine (or another suitable base)

-

Ethanol (as solvent)

Procedure:

-

To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol, add 2-aminopropanenitrile (1 equivalent).

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.

Rationale for Experimental Choices

-

Solvent: Ethanol is a good choice as it is polar enough to dissolve the starting materials and the intermediate salts, and its boiling point is suitable for refluxing the reaction.

-

Catalyst: Piperidine, a secondary amine, is a moderately strong base that effectively catalyzes the condensation reactions without promoting significant side reactions.

-

Workup: The choice between precipitation/filtration and concentration followed by chromatography depends on the purity of the initial crude product. Recrystallization is a more straightforward and scalable purification method if the initial purity is high.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of the target pyrrole.

Applications in Drug Discovery and Development

The strategic placement of reactive functional groups makes this compound a valuable scaffold in the synthesis of pharmaceutically relevant compounds.

Precursor to Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

The most prominent application of this compound is as a key intermediate in the synthesis of pyrrolo[2,3-d]pyrimidines. The vicinal amino and cyano groups can be readily cyclized with formamide or other one-carbon synthons to construct the pyrimidine ring.

This pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis for a number of approved drugs and clinical candidates that target various protein kinases. These kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][8]

Logical Relationship in Drug Design

Caption: Role as a precursor in kinase inhibitor synthesis.

Potential for Further Derivatization

Beyond its use in forming fused heterocycles, the functional groups on this compound offer multiple handles for further chemical modification. The amino group can be acylated, alkylated, or used in the formation of Schiff bases. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The methyl group can potentially be functionalized, and the pyrrole nitrogen can be substituted. This high degree of "decoratability" allows for the generation of diverse libraries of compounds for screening against various biological targets.

Conclusion

This compound is a strategically important molecule in synthetic and medicinal chemistry. Its well-defined structure, coupled with multiple reactive sites, makes it an ideal starting material for the construction of complex and biologically active molecules, particularly in the realm of kinase inhibitors. The synthetic protocol outlined in this guide provides a reliable and mechanistically sound approach to its preparation, empowering researchers to access this valuable building block for their drug discovery and development endeavors.

References

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]

- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scbt.com [scbt.com]

- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. sci-hub.box [sci-hub.box]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Introduction

Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate (C₉H₁₁N₃O₂) is a highly functionalized heterocyclic compound. The pyrrole core is a privileged scaffold in numerous biologically active molecules. The specific arrangement of an amino group at the 3-position, a cyano group at the 4-position, a methyl group at the 5-position, and an ethyl carboxylate at the 2-position imparts a unique electronic and steric profile, making it a valuable building block in synthetic chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the following IUPAC numbering for the pyrrole ring will be used throughout this guide.

Figure 1: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Considerations: The ¹H NMR spectrum of this compound would typically be acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃ on a spectrometer operating at a frequency of 300 MHz or higher. The choice of solvent can influence the chemical shifts of labile protons, particularly those of the N-H and NH₂ groups.

Predicted ¹H NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~11.0 - 12.0 | broad singlet | 1H | N1-H |

| 2 | ~5.0 - 6.0 | broad singlet | 2H | C3-NH₂ |

| 3 | 4.2 - 4.4 | quartet | 2H | -OCH₂CH₃ |

| 4 | 2.2 - 2.4 | singlet | 3H | C5-CH₃ |

| 5 | 1.2 - 1.4 | triplet | 3H | -OCH₂CH₃ |

Interpretation and Rationale

The predicted ¹H NMR spectrum is based on the analysis of substituted pyrrole derivatives. The highly deshielded signal for the N1-H proton is characteristic of pyrrolic NH protons and is expected to be broad due to quadrupolar relaxation and potential hydrogen bonding. The chemical shift of the C3-NH₂ protons can vary significantly with solvent and concentration but is anticipated to appear as a broad singlet in the midfield region.

The ethyl ester group will give rise to a characteristic quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The coupling between these two groups of protons should result in a coupling constant (J) of approximately 7 Hz. The C5-CH₃ protons are expected to appear as a sharp singlet in the upfield region, as there are no adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Considerations: A proton-decoupled ¹³C NMR spectrum would be acquired to provide a signal for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be invaluable in distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons.

Predicted ¹³C NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~160 - 165 | C=O (ester) |

| 2 | ~145 - 150 | C3 |

| 3 | ~135 - 140 | C5 |

| 4 | ~120 - 125 | C2 |

| 5 | ~115 - 120 | C≡N (cyano) |

| 6 | ~90 - 95 | C4 |

| 7 | ~59 - 61 | -OCH₂CH₃ |

| 8 | ~14 - 16 | -OCH₂CH₃ |

| 9 | ~11 - 13 | C5-CH₃ |

Interpretation and Rationale

The predicted chemical shifts for the carbon atoms are based on the expected electronic environment of each carbon in the polysubstituted pyrrole ring. The ester carbonyl carbon is the most deshielded, appearing at the downfield end of the spectrum. The pyrrole ring carbons (C2, C3, C4, and C5) will have distinct chemical shifts influenced by the attached functional groups. The C3 carbon, bonded to the electron-donating amino group, is expected to be significantly deshielded. Conversely, the C4 carbon, attached to the electron-withdrawing cyano group, is predicted to be relatively upfield for a substituted pyrrole. The cyano carbon itself will appear in the typical region for nitriles. The carbons of the ethyl ester and the C5-methyl group are expected in their characteristic upfield regions.

Infrared (IR) Spectroscopy

Experimental Considerations: An IR spectrum would typically be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretching (pyrrole NH and amino NH₂) |

| ~2980 - 2850 | Medium | C-H stretching (aliphatic) |

| ~2220 - 2230 | Strong, Sharp | C≡N stretching (nitrile) |

| ~1680 - 1700 | Strong, Sharp | C=O stretching (ester) |

| ~1620 - 1580 | Medium | N-H bending (amino) and C=C stretching (pyrrole ring) |

| ~1250 - 1200 | Strong | C-O stretching (ester) |

Interpretation and Rationale

The IR spectrum is expected to clearly show the presence of all key functional groups. The broad absorption in the high-frequency region is characteristic of N-H stretching vibrations from both the pyrrole ring and the primary amine. The sharp, strong peak around 2225 cm⁻¹ is a definitive indicator of the cyano group . The strong absorption around 1690 cm⁻¹ is due to the carbonyl stretch of the ester . The fingerprint region will contain a complex pattern of absorptions, including N-H bending , C=C stretching of the pyrrole ring, and the strong C-O stretch of the ester.

Mass Spectrometry (MS)

Experimental Considerations: Mass spectral data would likely be acquired using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer to determine the accurate mass of the molecular ion. Electron ionization (EI) could also be used to induce fragmentation and provide structural information.

Predicted MS Data

-

Molecular Ion (M⁺): m/z 193.0851 (for [C₉H₁₁N₃O₂]⁺)

-

Major Fragmentation Pathways:

-

Loss of an ethoxy radical (-•OCH₂CH₃) from the ester to give a fragment at m/z 148.

-

Loss of ethanol (-CH₃CH₂OH) via a McLafferty-type rearrangement.

-

Loss of carbon monoxide (-CO) from the ester fragment.

-

Cleavage of the cyano group (-•CN).

-

Figure 2: A simplified, predicted fragmentation pathway for this compound under mass spectrometry.

Interpretation and Rationale

The high-resolution mass spectrum should confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern will provide valuable structural information. The loss of the ethoxy group from the ester is a common fragmentation pathway for ethyl esters. Other potential fragmentations include the loss of neutral molecules such as ethanol and carbon monoxide, as well as the cleavage of the substituents from the pyrrole ring.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. While based on data from analogous structures, the interpretations are grounded in fundamental spectroscopic principles and provide a strong foundation for the characterization of this and related polysubstituted pyrroles. Experimental verification of these predictions will be crucial for any definitive structural assignment.

The Versatile Scaffold: A Technical Guide to Substituted 3-Aminopyrrole-2-Carboxylate Esters for Drug Discovery and Development

Abstract

Substituted 3-aminopyrrole-2-carboxylate esters represent a privileged heterocyclic motif of significant interest to researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of this versatile scaffold, with a particular focus on its role in medicinal chemistry. By delving into the causal relationships behind synthetic strategies and the nuances of the scaffold's chemical behavior, this document aims to equip researchers with the knowledge to effectively harness the potential of these compounds in the design and development of novel therapeutic agents.

Introduction: The Significance of the 3-Aminopyrrole-2-carboxylate Core

The pyrrole ring is a fundamental component of numerous natural products and pharmacologically active molecules.[1] The specific arrangement of an amino group at the 3-position and a carboxylate ester at the 2-position creates a unique electronic and steric environment, rendering the 3-aminopyrrole-2-carboxylate scaffold a valuable building block in medicinal chemistry. The presence of these two functional groups offers multiple points for diversification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will explore the key methodologies for constructing this core structure, its characteristic chemical transformations, and its proven utility in the development of innovative therapeutics.

Synthesis of the Core Scaffold: Strategies and Methodologies

The efficient construction of the substituted 3-aminopyrrole-2-carboxylate core is paramount for its exploration in drug discovery. Several synthetic strategies have been developed, ranging from classical cyclization reactions to modern multicomponent approaches.

Thorpe-Ziegler Cyclization of β,β-Enaminonitriles

A prominent and effective method for the synthesis of 3-aminopyrroles involves the Thorpe-Ziegler cyclization.[2] This intramolecular condensation of dinitriles, catalyzed by a base, proceeds through a cyclic enamine intermediate which can then be further manipulated.[3][4][5][6][7] In the context of 3-aminopyrrole-2-carboxylate ester synthesis, the process typically starts with the N-alkylation of a β,β-enaminonitrile with an α-haloester. The resulting intermediate then undergoes a base-mediated intramolecular cyclization to furnish the desired pyrrole ring.[2]

The choice of base is critical for the success of the Thorpe-Ziegler cyclization. While classical conditions may employ alkali metal alkoxides, modern protocols often utilize stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) to facilitate the initial deprotonation.[4]

Experimental Protocol: Synthesis of Ethyl 3-amino-4-cyano-1-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate via Thorpe-Ziegler Cyclization [2]

-

Starting Material Preparation: Synthesize the β,β-enaminonitrile precursor, 3-anilino-2-cyanoacrylonitrile, by reacting an appropriate aniline with an activated methylene compound.

-

N-Alkylation and Cyclization:

-

To a solution of the enaminonitrile in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or triethylamine.

-

Add the desired α-haloester (e.g., ethyl bromoacetate) to the reaction mixture.

-

Heat the reaction mixture to facilitate both N-alkylation and the subsequent intramolecular cyclization.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

-

Collect the solid by filtration and wash it with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted 3-aminopyrrole-2-carboxylate ester.

-

Satisfactory yields (74-91%) of the desired 3-aminopyrrole derivatives can be obtained using an excess of triethylamine as the base.[2]

References

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. lscollege.ac.in [lscollege.ac.in]

The Aminocyanopyrrole Scaffold: A Comprehensive Technical Guide to its Discovery, Synthesis, and Applications

Abstract

The 2-amino-3-cyanopyrrole core is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug discovery. Its unique electronic properties and versatile functional handles make it an invaluable building block for the synthesis of a diverse array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of aminocyanopyrrole synthesis. It further delves into the evolution of synthetic methodologies, from classical approaches to modern catalytic and multicomponent reactions. Each method is discussed with a focus on the underlying reaction mechanisms, experimental causality, and practical applications, providing researchers, scientists, and drug development professionals with a thorough understanding of this important class of compounds.

Introduction: The Significance of the Aminocyanopyrrole Core

The pyrrole ring is a fundamental structural unit in a vast number of natural products and synthetic molecules of paramount biological importance, including heme, chlorophyll, and vitamin B12. Among the myriad of substituted pyrroles, the 2-amino-3-cyanopyrrole scaffold has emerged as a particularly valuable pharmacophore. The presence of the amino group at the 2-position and the cyano group at the 3-position imparts a unique electronic push-pull system, modulating the reactivity and biological interactions of the heterocyclic core.

The amino group can act as a hydrogen bond donor and a nucleophilic center, while the cyano group is a strong electron-withdrawing group and can participate in various chemical transformations. This distinct substitution pattern makes 2-amino-3-cyanopyrroles versatile intermediates for the construction of more complex fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are analogues of purine bases and exhibit a wide range of biological activities.[1]

The inherent biological potential of aminocyanopyrrole derivatives is vast, with reported activities including antimicrobial, anti-inflammatory, and anticancer properties.[2] This has fueled significant research into the development of efficient and versatile synthetic routes to access this important heterocyclic core.

A Historical Perspective: The Dawn of Pyrrole Synthesis and the Emergence of Aminocyanopyrroles

The journey into the synthesis of pyrroles began in the late 19th century with the pioneering work of Carl Paal and Ludwig Knorr. The Paal-Knorr synthesis, first reported in 1884, provided a foundational method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[3] This classical condensation reaction laid the groundwork for the field of pyrrole chemistry.

While the Paal-Knorr synthesis was a landmark achievement, the direct synthesis of aminopyrroles, particularly those with a cyano substituent, required the development of new synthetic strategies. The precise origin of the first synthesis of a 2-amino-3-cyanopyrrole is not definitively documented as a singular event. Instead, its emergence is intertwined with the development of reactions that utilize precursors amenable to the formation of this specific substitution pattern.

A significant step towards the synthesis of highly substituted pyrroles, including aminocyanopyrroles, came with the development of multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules.[4][5][6][7]

Key classical reactions that paved the way for the synthesis of precursors and related structures include:

-

The Thorpe-Ziegler Reaction: Discovered by Jocelyn Field Thorpe and later adapted by Karl Ziegler, this reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyano enamine, which can be hydrolyzed to a cyclic ketone.[8] While not directly yielding a pyrrole, the principles of nitrile condensation and cyclization are highly relevant.

-

The Gewald Aminothiophene Synthesis: Developed by Karl Gewald in 1966, this reaction provides a route to 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[9] Although it produces a thiophene ring, the reaction's multicomponent nature and its use of a cyano-activated methylene compound share mechanistic parallels with some modern aminocyanopyrrole syntheses.

A notable publication by H. J. Roth and K. Eger in 1975 specifically titled "Synthesis of 2-amino-3-cyano-pyrroles" marks a significant point in the focused investigation of this particular heterocyclic system.[10] This work, along with the continuous evolution of synthetic methodologies, has solidified the importance and accessibility of the aminocyanopyrrole scaffold.

Evolution of Synthetic Methodologies

The synthesis of 2-amino-3-cyanopyrroles has evolved from classical condensation methods to highly efficient and versatile modern techniques. This section will explore the key synthetic strategies, highlighting their mechanisms, advantages, and limitations.

Multicomponent Reactions (MCRs): A Convergent and Efficient Approach

Multicomponent reactions have become a cornerstone of modern heterocyclic synthesis due to their high efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials. Several MCRs have been developed for the synthesis of 2-amino-3-cyanopyrroles.

One prominent strategy involves the reaction of an aldehyde, an amine, and a source of the C2-C3-CN fragment, often malononitrile or a derivative.

Workflow for a Generic Three-Component Synthesis of a 2-Amino-3-cyanopyrrole:

Caption: A generalized workflow for the multicomponent synthesis of 2-amino-3-cyanopyrroles.

Mechanism of a Representative Three-Component Synthesis:

A plausible mechanism for a three-component reaction involving an aldehyde, an amine, and malononitrile often proceeds through the following key steps:

-

Knoevenagel Condensation: The aldehyde and malononitrile undergo a base-catalyzed Knoevenagel condensation to form an α,β-unsaturated dinitrile intermediate.

-

Michael Addition: The amine then acts as a nucleophile and adds to the β-position of the unsaturated intermediate in a Michael addition.

-

Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks one of the cyano groups. Subsequent tautomerization leads to the formation of the aromatic 2-amino-3-cyanopyrrole ring.

Experimental Protocol: Three-Component Synthesis of a Substituted 2-Amino-3-cyanopyrrole [11]

-

Reactant Preparation: To a solution of the chosen aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask, add the primary amine (1.0 mmol) and malononitrile (1.0 mmol).

-

Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature or under gentle heating (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Synthesis from Terminal Alkynes and Sulfonyl Azides

A more recent and highly efficient method for the synthesis of functionalized 2-amino-3-cyanopyrroles involves a copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and phenacylmalononitriles.[12] This approach provides access to a wide range of polysubstituted aminocyanopyrroles with excellent regioselectivity.

Reaction Scheme:

Mechanism of the Copper-Catalyzed Synthesis:

The proposed mechanism for this transformation involves several key steps:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne and the sulfonyl azide undergo a copper(I)-catalyzed cycloaddition to form a triazole intermediate.

-

Ring Opening and Ketenimine Formation: The triazole intermediate undergoes ring-opening to generate a reactive N-sulfonylketenimine.

-

Nucleophilic Attack and Cyclization: The enolate of the phenacylmalononitrile, generated in the presence of a base (triethylamine), acts as a nucleophile and attacks the ketenimine. This is followed by an intramolecular cyclization and subsequent aromatization to yield the final 2-amino-3-cyanopyrrole product.

Experimental Protocol: Copper-Catalyzed Synthesis of a Functionalized 2-Amino-3-cyanopyrrole [12]

-

Reactant Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon), dissolve the terminal alkyne (1.0 mmol), sulfonyl azide (1.1 mmol), and phenacylmalononitrile (1.2 mmol) in anhydrous tetrahydrofuran (THF, 5 mL).

-

Catalyst and Base Addition: Add copper(I) iodide (CuI, 0.1 mmol) and triethylamine (Et₃N, 1.5 mmol) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the progress by TLC.

-

Workup and Purification: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Characterize the purified product using standard spectroscopic techniques.

Data Summary of Representative Aminocyanopyrrole Syntheses:

| Method | Starting Materials | Catalyst/Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |

| Three-Component | Aldehyde, Amine, Malononitrile | Piperidine | Ethanol | 60 | 70-90 | [11] |

| Copper-Catalyzed | Terminal Alkyne, Sulfonyl Azide, Phenacylmalononitrile | CuI, Et₃N | THF | RT | 70-92 | [12] |

Authoritative Grounding and Mechanistic Insights

The mechanisms described above are supported by extensive experimental and computational studies. The causality behind the experimental choices lies in the need for efficient bond-forming reactions that can be performed under mild conditions with high functional group tolerance.

-

Multicomponent Reactions: The driving force for these reactions is the formation of a thermodynamically stable aromatic pyrrole ring. The choice of a base as a catalyst is crucial for promoting the initial condensation and subsequent cyclization steps. The self-validating nature of these protocols is evident in the convergence of multiple simple starting materials into a single, complex product in a one-pot operation.

-

Copper-Catalyzed Synthesis: The use of a copper catalyst is essential for the initial azide-alkyne cycloaddition, a cornerstone of click chemistry. The subsequent steps are driven by the inherent reactivity of the in situ generated ketenimine intermediate. This method showcases the power of transition metal catalysis in activating otherwise unreactive starting materials and enabling novel reaction pathways.

Logical Relationship Diagram for the Copper-Catalyzed Synthesis:

Caption: Key steps in the copper-catalyzed synthesis of functionalized 2-amino-3-cyanopyrroles.

Applications in Drug Discovery and Beyond

The 2-amino-3-cyanopyrrole scaffold is a valuable building block in drug discovery due to its ability to serve as a precursor to a wide range of biologically active molecules. The presence of multiple functional groups allows for diverse derivatization and the construction of complex molecular architectures.

-

Synthesis of Pyrrolo[2,3-d]pyrimidines: As mentioned earlier, aminocyanopyrroles are key intermediates in the synthesis of pyrrolo[2,3-d]pyrimidines, which are potent inhibitors of various kinases and have shown promise as anticancer and anti-inflammatory agents.

-

Development of Novel Therapeutic Agents: The aminocyanopyrrole core itself can be found in molecules with diverse pharmacological activities. The ability to readily synthesize a library of substituted aminocyanopyrroles using multicomponent reactions makes this scaffold particularly attractive for high-throughput screening and lead optimization in drug discovery programs.

Conclusion and Future Outlook

The discovery and synthesis of 2-amino-3-cyanopyrroles have a rich history rooted in the fundamental principles of heterocyclic chemistry. From the early days of pyrrole synthesis to the modern era of multicomponent and catalytic reactions, the methods for accessing this important scaffold have become increasingly sophisticated, efficient, and versatile. The continued development of novel synthetic strategies will undoubtedly expand the chemical space accessible from aminocyanopyrrole building blocks, leading to the discovery of new therapeutic agents and functional materials. As our understanding of the biological roles of these compounds deepens, the demand for innovative and sustainable synthetic methods will continue to drive research in this exciting field.

References

- 1. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. Multicomponent reactions for the synthesis of pyrroles | Scilit [scilit.com]

- 5. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]

- 6. Multicomponent reactions for the synthesis of pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in the synthesis of pyrroles by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. [Synthesis of 2-amino-3-cyano-pyrroles (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles via ring-opening of nitroepoxides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental solubility data for this specific molecule, this guide synthesizes a theoretical analysis of its molecular structure with established principles of organic compound solubility. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine its solubility in a range of common laboratory solvents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this compound.

Introduction and Molecular Profile

This compound (Molecular Formula: C₉H₁₁N₃O₂) is a multi-functionalized pyrrole with a molecular weight of 193.2 g/mol .[1] The pyrrole ring is a fundamental heterocyclic scaffold in numerous biologically active compounds. The specific substitutions on this pyrrole core—an amino group, a cyano group, a methyl group, and an ethyl carboxylate group—impart a unique combination of polarity, hydrogen bonding capability, and steric hindrance that collectively govern its solubility behavior. Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction conditions and purification strategies to formulation and bioavailability in drug discovery contexts.

Theoretical Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is rooted in the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Structural Features Influencing Solubility

The solubility of this compound is dictated by the interplay of its constituent functional groups:

-

Pyrrole Ring: The pyrrole ring itself is a five-membered aromatic heterocycle. While the ring has some non-polar character, the nitrogen heteroatom introduces a dipole moment.[2] The N-H group can act as a hydrogen bond donor.

-

Amino Group (-NH₂): This is a polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence is expected to enhance solubility in polar protic solvents.

-

Cyano Group (-C≡N): The cyano group is strongly polar and can act as a hydrogen bond acceptor.

-

Ethyl Carboxylate Group (-COOCH₂CH₃): This ester group is polar and can accept hydrogen bonds. The ethyl group adds some non-polar character.

-

Methyl Group (-CH₃): This is a non-polar, hydrophobic group.

Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis, a qualitative prediction of solubility in various classes of solvents can be made:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of multiple hydrogen bond donors and acceptors (-NH₂, -NH of pyrrole, -C=O) should allow for some interaction with protic solvents. However, the overall carbon framework may limit high solubility in water. Solubility is expected to be higher in alcohols like methanol and ethanol compared to water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are polar and can accept hydrogen bonds, but do not donate them. They should effectively solvate the polar functional groups of the molecule without the competing self-association seen in protic solvents. DMSO and DMF are generally excellent solvents for a wide range of organic compounds. |

| Non-Polar | Hexane, Toluene | Low | The significant polarity imparted by the amino, cyano, and ester groups will likely result in poor solubility in non-polar solvents where only weak van der Waals forces can be established. |

| Intermediate Polarity | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate to High | These solvents possess a moderate dipole moment and can engage in dipole-dipole interactions. Ethyl acetate, being an ester, might be a particularly suitable solvent. Solubility in chlorinated solvents is also expected to be significant. |

Experimental Protocols for Solubility Determination

To obtain empirical solubility data, the following standardized protocols are recommended. These methods are designed to be self-validating and provide a clear, reproducible assessment of solubility.

Qualitative Solubility Assessment

This rapid screening method provides a general classification of the compound's solubility.

Materials:

-

This compound

-

Test tubes or small vials

-

Vortex mixer

-

Selection of test solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.[3]

-

Visually inspect the solution. Observe for complete dissolution, partial dissolution, or insolubility.

-

Record the observations. The results can be categorized as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unchanged.

-

Causality Behind Experimental Choices:

-

Standardized Solute-to-Solvent Ratio: Using a fixed amount of solute and solvent allows for a consistent comparison across different solvents.

-

Vigorous Agitation: This ensures that the system reaches equilibrium (or approaches it) within a reasonable timeframe by maximizing the surface area of the solute in contact with the solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed vial.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any suspended particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis method.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Trustworthiness and Self-Validation:

-

Equilibrium Confirmation: Running the experiment for an extended period and ensuring the concentration does not change with further agitation time validates that equilibrium has been reached.

-

Filtration: The use of a fine-pore filter ensures that only the dissolved solute is being measured, preventing artificially high results from suspended microparticles.

-

Instrumental Quantification: A calibrated analytical method provides an accurate and reproducible measurement of concentration.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound and solvents.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. Based on a theoretical analysis of its structure, it is predicted to have high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and some chlorinated solvents, and low solubility in non-polar hydrocarbons and water. This guide provides robust and reliable experimental protocols for the qualitative and quantitative determination of its solubility, empowering researchers to generate the precise data needed for their specific applications. Adherence to the outlined safety precautions is essential when handling this and any laboratory chemical.

References

The Pyrrole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Pyrrole Ring

The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its remarkable versatility and biological significance.[3][4] From the core of heme in hemoglobin to the intricate structures of potent alkaloids, the pyrrole nucleus is a recurring motif that nature has optimized for diverse biological functions.[1] This inherent bioactivity has not gone unnoticed by medicinal chemists, who continue to leverage the pyrrole scaffold to design and synthesize novel therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6][7][8]

This technical guide provides a comprehensive overview of the potential biological activities of novel pyrrole scaffolds. As a senior application scientist, the aim is to not only present established findings but also to provide actionable insights into the experimental design and validation of these potent molecules. We will delve into the mechanistic underpinnings of their therapeutic effects, offer detailed experimental protocols for their evaluation, and present data in a clear and comparative format to aid in the identification of promising lead compounds.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine.[6][8] Pyrrole derivatives have emerged as a promising class of compounds that can target various facets of cancer cell biology, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[7][9][10]

Mechanistic Insights

Recent research has illuminated several key mechanisms through which pyrrole-containing compounds exert their anticancer effects.[6][7][8] These include:

-

Inhibition of Microtubule Polymerization: Certain pyrrole derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By disrupting microtubule polymerization, these compounds can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[6][7][8]

-

Kinase Inhibition: Many signaling pathways that are dysregulated in cancer are driven by protein kinases. Pyrrole scaffolds have been successfully incorporated into molecules that act as potent inhibitors of various kinases, such as tyrosine kinases, thereby blocking downstream signaling pathways crucial for cancer cell growth and survival.[6][7][8]

-

Induction of Apoptosis: A failure to undergo programmed cell death, or apoptosis, is a hallmark of cancer. Novel pyrrole derivatives have been shown to induce apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.[6][7]

-

Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. Some pyrrole-based compounds have demonstrated the ability to inhibit angiogenesis, effectively starving the tumor of essential nutrients and oxygen.[6][7]

Experimental Workflow for Anticancer Activity Evaluation

A robust and self-validating experimental workflow is crucial for the preclinical assessment of novel anticancer compounds.[11] This workflow should encompass both in vitro and in vivo models to provide a comprehensive understanding of a compound's efficacy and selectivity.[11]

Caption: A streamlined workflow for the evaluation of anticancer activity.

Detailed Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[11]

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) and a non-malignant control cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel pyrrole compounds and a standard anticancer drug (e.g., doxorubicin) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Self-Validation: The inclusion of a standard anticancer drug with a known IC50 value for the cell lines used serves as a positive control and validates the assay's performance. The use of a non-malignant cell line allows for the calculation of a selectivity index (IC50 in normal cells / IC50 in cancer cells), providing an early indication of the compound's therapeutic window.[11]

II. Antimicrobial and Antifungal Activity: Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents.[12][13][14] Pyrrole derivatives have demonstrated significant potential as antibacterial and antifungal agents, often through novel mechanisms of action.[5][12][13][14][15]

Mechanistic Insights

The antimicrobial activity of pyrrole scaffolds can be attributed to several mechanisms:

-